molecular formula C10H11N5O3S B11105231 N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide

N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide

Cat. No.: B11105231
M. Wt: 281.29 g/mol
InChI Key: BWZPZNPNTWDXRL-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide (CAS: 309274-49-5) is a heterocyclic acetamide derivative with a molecular formula of C₁₀H₁₁N₅O₃S and a molecular weight of 281.291 g/mol. Its structure features a 5-methyl-1,2-oxazole moiety linked via a thioether bridge to a 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazine ring, both attached to an acetamide backbone .

Properties

Molecular Formula

C10H11N5O3S

Molecular Weight

281.29 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C10H11N5O3S/c1-5-3-7(15-18-5)11-8(16)4-19-10-12-9(17)6(2)13-14-10/h3H,4H2,1-2H3,(H,11,15,16)(H,12,14,17)

InChI Key

BWZPZNPNTWDXRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(C(=O)N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-METHYL-3-ISOXAZOLYL)-2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps may include:

  • Formation of the isoxazole ring through cyclization reactions.
  • Introduction of the triazine moiety via nucleophilic substitution or condensation reactions.
  • Coupling of the isoxazole and triazine intermediates to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-METHYL-3-ISOXAZOLYL)-2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of amines or alcohols.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the specific substitution reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems and potential as a bioactive compound.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-METHYL-3-ISOXAZOLYL)-2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Table 1: Key Structural Features and Physicochemical Properties

Compound Name / CAS Core Heterocycles Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound (309274-49-5) 1,2-oxazole + 4,5-dihydro-1,2,4-triazin-5-one 5-methyl (oxazole), 6-methyl (triazinone) C₁₀H₁₁N₅O₃S 281.29 High polarity due to oxazole and triazinone; moderate lipophilicity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide (733790-94-8) 1,4-benzodioxin + 1,2,4-triazole 5-methyl, 4-prop-2-enyl (triazole) C₁₆H₁₈N₄O₃S 346.40 Enhanced lipophilicity (benzodioxin); solubility: 48.9 µg/mL at pH 7.4
2-[(4-cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide (790290-24-3) 1,2,4-triazol-5-one 4-cyclopropyl, 2,4-dichlorophenyl C₁₃H₁₂Cl₂N₄O₂S 359.23 Electron-withdrawing Cl groups increase stability; lower solubility
N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide (297150-01-7) 1,2-oxazole + 1,3,4-thiadiazole 5-methyl (oxazole and thiadiazole) C₉H₁₀N₄O₂S₂ 270.33 Thiadiazole enhances π-stacking potential; reduced steric bulk

Electronic and Steric Effects

  • Steric Bulk: The 6-methyl group on the triazinone ring introduces steric hindrance absent in smaller analogs like 297150-01-7, which may influence pharmacokinetic properties such as membrane permeability.

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